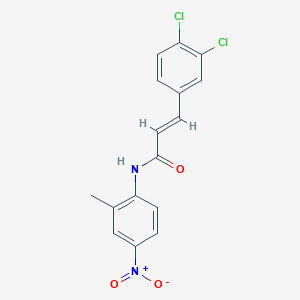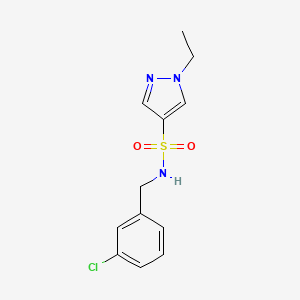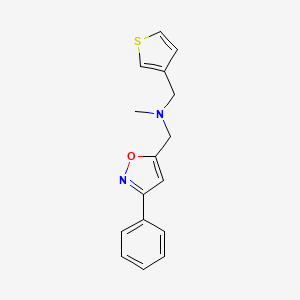
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCMN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurons, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In bacteria and fungi, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial and fungal growth. In addition, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its potent activity against various cancer cells, bacteria, and fungi. Another advantage is its ability to protect neurons from oxidative stress. However, one limitation of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action in cancer cells, neurons, and bacteria/fungi. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide for various applications.
Synthesis Methods
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of a base to form 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Scientific Research Applications
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have potent activity against various bacteria and fungi.
properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-8-12(20(22)23)4-6-15(10)19-16(21)7-3-11-2-5-13(17)14(18)9-11/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDSHOTVAFNAQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)

![2-butyl-6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488823.png)
![N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)nicotinamide](/img/structure/B5488840.png)
![1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5488850.png)


![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)

![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)